![molecular formula C17H17FN6O2 B2575433 8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921830-77-5](/img/structure/B2575433.png)
8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . They are used for their specific ligation with tyrosine-containing peptides or proteins to develop new and versatile radiolabelling techniques .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of secondary amides and hydrazides . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles .Molecular Structure Analysis
The 1,2,4-triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .Scientific Research Applications
Microwave-Assisted Synthesis and Analgesic Potential
Triazoles, including those with fluorophenyl groups, have been synthesized through microwave-assisted methods and evaluated for their analgesic potential. A study by Zaheer et al. (2021) demonstrated the facile synthesis of benzylideneamino triazole-thione derivatives of Flurbiprofen, showcasing the broad-spectrum biological significance of triazoles. Their in vivo analgesic activity was confirmed using tail flick, hot plate, and writhing methods, with several compounds showing potent analgesic effects (Zaheer et al., 2021).
Radiolabelling Technique for PET Imaging
The compound's utility extends to the development of radiolabelling techniques for PET imaging. Flagothier et al. (2013) developed a new [18F] prosthetic group based on a 4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione, which can specifically ligate with tyrosine-containing peptides or proteins. This advancement provides a versatile tool for new developments in PET imaging, indicating its potential in diagnostic and research applications (Flagothier et al., 2013).
Analysis of Intermolecular Interactions
Research on derivatives of 1,2,4-triazoles, including fluoro derivatives, has provided insights into lp⋯π intermolecular interactions. Shukla et al. (2014) synthesized and characterized biologically active triazole derivatives, exploring their crystal structures and intermolecular interactions through Hirshfeld surface analysis and quantum mechanical calculations. This study highlights the importance of structural analysis in understanding the properties and potential applications of such compounds (Shukla et al., 2014).
Polymer Science Applications
The compound's framework is also of interest in polymer science. Mallakpour and Rafiee (2003) reported on the polymerization of derivatives related to 1,2,4-triazolidine-3,5-dione, demonstrating the formation of novel aliphatic-aromatic polyureas through microwave-assisted polycondensation reactions. These polymers exhibited properties suitable for various applications, indicating the compound's versatility beyond biomedical research (Mallakpour & Rafiee, 2003).
Mechanism of Action
1,2,4-Triazole derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(4-fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-5-7-11(18)8-6-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSAFPCEKAQAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41751636 |
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